3-(1-Aziridinyl)-2-methylpropanenitrile
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Overview
Description
3-(1-Aziridinyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an aziridine ring, a nitrile group, and a methyl group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aziridinyl)-2-methylpropanenitrile typically involves the reaction of aziridine with a suitable nitrile precursor. One common method is the ring-opening addition reaction of aziridine with nitriles under mild conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the aziridine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Solvent selection, such as ethyl acetate or ethanol, plays a crucial role in the reaction kinetics and product isolation .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aziridinyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as thiols, carboxylic acids, and amines, leading to the formation of functionalized products.
Substitution Reactions: The nitrile group can participate in substitution reactions with electrophiles, resulting in the formation of substituted nitriles.
Common Reagents and Conditions
Nucleophiles: Thioglycolic acid, thiolactic acid, and 3-mercaptopropionic acid are commonly used nucleophiles for ring-opening reactions.
Major Products Formed
Functionalized Polymers: Ring-opening reactions with thiol-carboxylic acids yield porous polymers with unique properties such as thermal stability and mechanical strength.
Substituted Nitriles:
Scientific Research Applications
3-(1-Aziridinyl)-2-methylpropanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Aziridinyl)-2-methylpropanenitrile involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the presence of electron-withdrawing groups, which activate the ring towards nucleophilic attack . The resulting products can interact with various molecular targets, including proteins and nucleic acids, leading to biological effects such as cytotoxicity and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tris[3-(1-aziridinyl)propionate]: A trifunctional aziridine used in polymer synthesis and crosslinking applications.
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): Another trifunctional aziridine with similar reactivity and applications.
Uniqueness
3-(1-Aziridinyl)-2-methylpropanenitrile is unique due to its specific combination of an aziridine ring and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo both ring-opening and substitution reactions makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
4078-20-0 |
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Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
3-(aziridin-1-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C6H10N2/c1-6(4-7)5-8-2-3-8/h6H,2-3,5H2,1H3 |
InChI Key |
AMGDOGFPHSSACT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CC1)C#N |
Origin of Product |
United States |
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